molecular formula C12H8Cl2O3S B10909100 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid

5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B10909100
M. Wt: 303.2 g/mol
InChI Key: KMRBGNCYMBAQOW-UHFFFAOYSA-N
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Description

5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid: is a synthetic organic compound featuring a thiophene ring substituted with a carboxylic acid group and a dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH$_4$).

  • Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO$_4$), chromium trioxide (CrO$_3$)

    Reduction: Lithium aluminum hydride (LiAlH$_4$), sodium borohydride (NaBH$_4$)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Thiophene alcohols, thiophene aldehydes

    Substitution: Various substituted thiophenes depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its dichlorophenoxy group may enhance binding affinity to certain proteins or enzymes, making it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the dichlorophenoxy group suggests possible activity as an anti-inflammatory or antimicrobial agent, although specific biological activities would need to be confirmed through experimental studies.

Industry

Industrially, this compound can be used in the development of organic semiconductors and other electronic materials. Its thiophene core is known for its conductive properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid and dichlorophenoxy groups, potentially inhibiting or modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the presence of the dichlorophenoxy group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological pathways.

Properties

Molecular Formula

C12H8Cl2O3S

Molecular Weight

303.2 g/mol

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3S/c13-7-1-3-9(14)10(5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)

InChI Key

KMRBGNCYMBAQOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(S2)C(=O)O)Cl

Origin of Product

United States

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